

Application Notes and Protocols for BQ-788 Sodium Salt in Murine Studies

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Compound of Interest

Compound Name: BQ-788 sodium salt

Cat. No.: B1667495

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effective dosage and administration of **BQ-788 sodium salt**, a potent and selective endothelin B (ETB) receptor antagonist, in various mouse models. The included protocols and data are intended to guide researchers in designing and executing in vivo studies to investigate the physiological and pathophysiological roles of the endothelin system.

Introduction

BQ-788 is a synthetic peptide that acts as a competitive antagonist at the ETB receptor, with an IC₅₀ of 1.2 nM for inhibiting endothelin-1 (ET-1) binding to human Girardi heart cells.^{[1][2][3][4]} Its high selectivity makes it an invaluable tool for dissecting the specific functions of the ETB receptor in various biological processes, including vasoconstriction, nociception, and neuroinflammation.

Data Presentation: Effective Dosages of BQ-788 in Mice

The following tables summarize the effective dosages of **BQ-788 sodium salt** used in various mouse and rat models, providing a clear comparison of administration routes and observed effects. While some studies were conducted in rats, the data provides a valuable starting point for dose-ranging studies in mice.

Table 1: BQ-788 Dosing in Neurological and Pain Models

| Animal Model | Dosage | Route of Administration | Key Findings | Reference |
|------------------------------------|-------------|----------------------------------|---|-----------|
| Mouse Traumatic Brain Injury (TBI) | 15 nmol/day | Intracerebroventricular (i.c.v.) | Promoted recovery of blood-brain barrier function and reduced cerebral edema. | [5] |
| Mouse Pain Model | 30 nmol | Intraplantar (i.pl.) | Reduced mechanical and thermal hyperalgesia, as well as edema. | |
| Rat Fever Model | 3 pmol | Intracerebroventricular (i.c.v.) | Did not modify fever induced by PGE2 and PGF2. | |

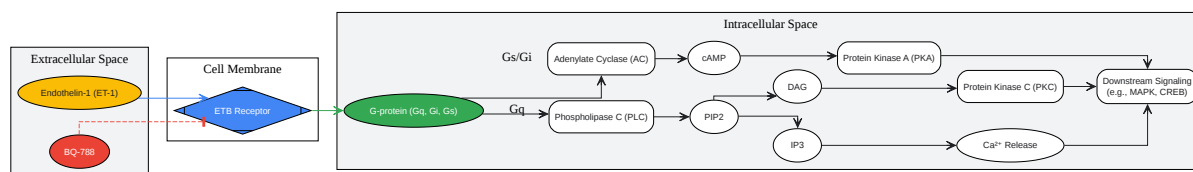
Table 2: BQ-788 Dosing in Cardiovascular and Renal Models

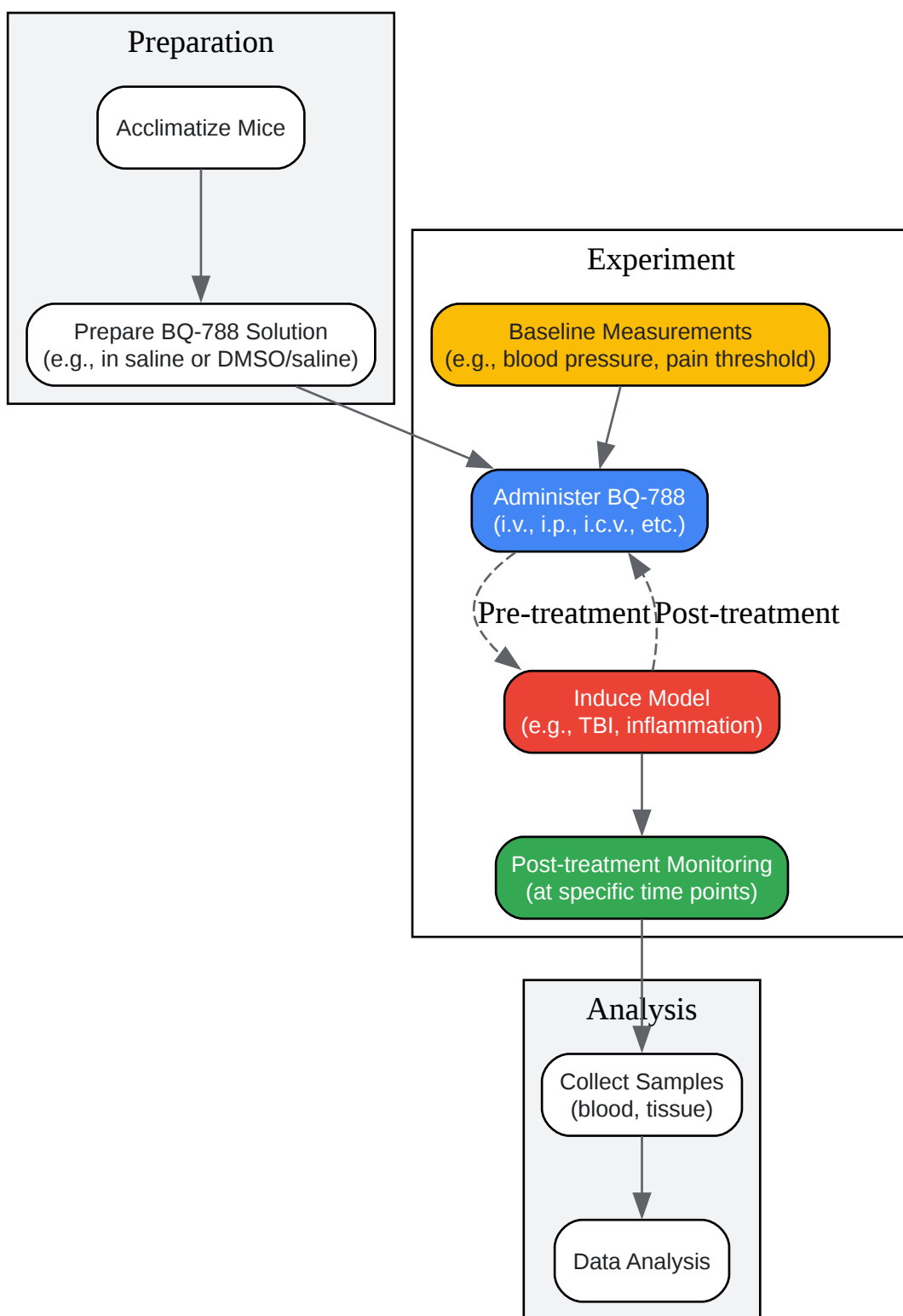
| Animal Model | Dosage | Route of Administration | Key Findings | Reference |
|---------------------------------------|--------------|-----------------------------|---|-----------|
| Conscious Rats | 1 mg/kg | Intravenous (i.v.) | Abolished the ET-1-induced depressor response. | |
| Conscious Rats | 3 mg/kg/h | Intravenous (i.v.) infusion | Completely inhibited ETB receptor-mediated depressor responses. | |
| Dahl Salt-Sensitive Hypertensive Rats | 3 mg/kg/h | Intravenous (i.v.) infusion | Increased blood pressure by approximately 20 mm Hg. | |
| Hypertensive Rats (SHR) | 0.67 mg/kg/h | Intramedullary infusion | Altered renal hemodynamics and increased mean arterial pressure. | |
| Hypertensive Rats (SHR) | 0.21 mg/kg/h | Intramedullary infusion | Induced similar renal hemodynamic changes as the higher dose without altering mean arterial pressure. | |

Signaling Pathways and Experimental Workflows

Endothelin B Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of endothelin-1 (ET-1) to the ETB receptor and the inhibitory action of BQ-788. Activation of the ETB receptor, a G-protein coupled receptor (GPCR), can lead to various cellular responses through different G-protein subtypes.





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